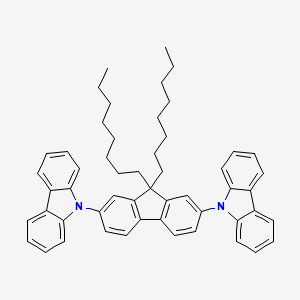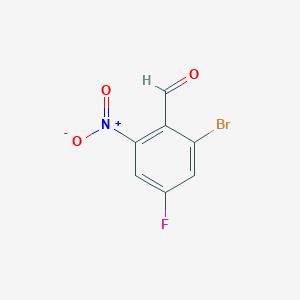
2-Bromo-4-fluoro-6-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core. This compound is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 2-Bromo-4-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the bromine atom.
Reduction: 2-Bromo-4-fluoro-6-aminobenzaldehyde.
Oxidation: 2-Bromo-4-fluoro-6-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-6-nitrobenzaldehyde is utilized in various scientific research applications:
Biology: Used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-6-nitrobenzaldehyde depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the addition of oxygen atoms, typically facilitated by an oxidizing agent.
Comparaison Avec Des Composés Similaires
2-Bromo-4-fluoro-6-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Bromo-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Bromo-2-fluoro-6-nitrobenzaldehyde: Positional isomer with different reactivity and properties.
2-Fluoro-4-nitrobenzaldehyde: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H3BrFNO3 |
|---|---|
Poids moléculaire |
248.01 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-6-1-4(9)2-7(10(12)13)5(6)3-11/h1-3H |
Clé InChI |
AOOUVFUUXFPADH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



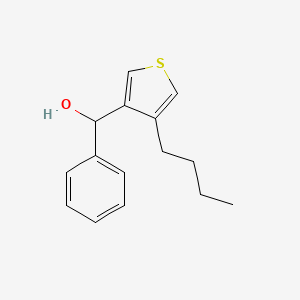
![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)
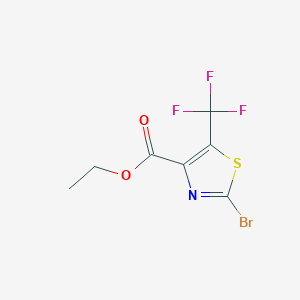

![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
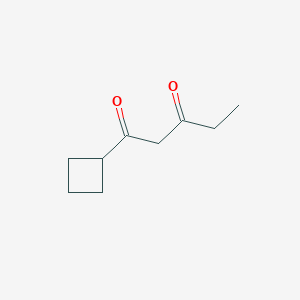
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)

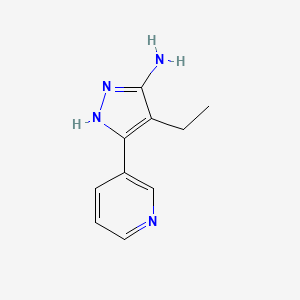
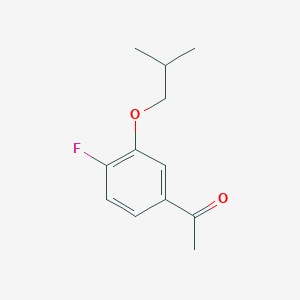
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
